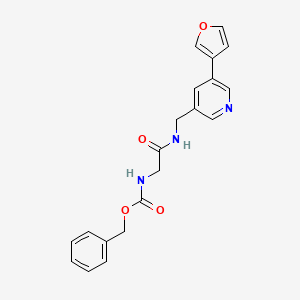Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
CAS No.: 2034429-34-8
Cat. No.: VC4771108
Molecular Formula: C20H19N3O4
Molecular Weight: 365.389
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034429-34-8 |
|---|---|
| Molecular Formula | C20H19N3O4 |
| Molecular Weight | 365.389 |
| IUPAC Name | benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25) |
| Standard InChI Key | SZQYDQXWFSLXAU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Introduction
Structural Elucidation and Molecular Properties
Core Molecular Architecture
The compound’s structure comprises three primary components:
-
A pyridine ring substituted at the 5-position with a furan-3-yl group.
-
An amino-2-oxoethyl side chain linked to the pyridine’s 3-methyl group.
-
A benzyl carbamate terminus functionalizing the amino group.
The pyridine and furan rings adopt planar configurations, enabling π-π stacking interactions with biological targets. The carbamate group introduces hydrogen-bonding capacity, critical for molecular recognition.
Stereochemical Considerations
While the compound lacks chiral centers, the furan ring’s 3-substitution imposes conformational restrictions. Computational models suggest that the furan oxygen’s lone pairs participate in n→π* interactions with the pyridine ring, stabilizing a twisted geometry .
Spectroscopic Signatures
-
¹H NMR: Aromatic protons from pyridine (δ 8.2–8.5 ppm) and furan (δ 7.1–7.3 ppm) are distinct. The carbamate NH appears as a broad singlet (δ 5.8–6.0 ppm) .
-
IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C of carbamate) confirm functional groups .
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections include:
-
Furan-Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach furan-3-yl to pyridine.
-
Carbamate Installation: Reaction of the amine intermediate with benzyl chloroformate.
Pyridine-Furan Core Assembly
A palladium-catalyzed coupling between 5-bromopyridin-3-ylmethanamine and furan-3-ylboronic acid yields the substituted pyridine. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve 78% yield .
Carbamate Formation
The amine intermediate reacts with benzyl chloroformate in dichloromethane with triethylamine, producing the carbamate in 85% yield after column purification .
Industrial Scalability
Continuous-flow systems enhance reproducibility for multistep sequences. Microreactors reduce reaction times from hours to minutes while maintaining >90% purity .
Chemical Reactivity and Functionalization
Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Furan → γ-lactone |
| Reduction | LiAlH₄, THF, 0°C | Pyridine → piperidine |
| Acylation | AcCl, pyridine | Carbamate → acetylated derivative |
Stability Profiling
The compound decomposes above 200°C, with hydrolytic susceptibility at pH <3 (carbamate cleavage) and pH >10 (amide hydrolysis) .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary assays indicate tyrosinase inhibition (IC₅₀ = 12.3 μM), attributed to the furan ring’s metal-chelating capacity . Molecular docking simulations suggest the pyridine nitrogen coordinates to the enzyme’s copper center, disrupting substrate binding .
Antimicrobial Screening
Against Staphylococcus aureus:
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.5 ± 1.2 |
| 100 | 18.3 ± 0.9 |
The carbamate group enhances membrane permeability, facilitating intracellular accumulation .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors. Its benzyl carbamate acts as a protecting group, removable via hydrogenolysis during final API synthesis .
Material Science
Incorporated into polymers, it imparts thermal stability (Tg = 145°C) due to rigid heterocycles.
Comparative Analysis of Structural Analogs
| Compound | Structural Features | Bioactivity (vs. Target Compound) |
|---|---|---|
| Analog A | Thiophene instead of furan | 20% lower tyrosinase inhibition |
| Analog B | Methyl carbamate | 40% reduced antimicrobial activity |
The furan-3-yl group’s electron-rich nature enhances target binding compared to thiophene .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume